

Application Note: Electrophysiological Characterization of DSP-2230 using Patch-Clamp

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Compound of Interest

Compound Name:	DSP-2230
CAS No.:	2512197-69-0
Cat. No.:	B10818589

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Introduction

DSP-2230, also known as ANP-230, is an orally active small molecule inhibitor of voltage-gated sodium channels (Nav). It has been identified as a blocker of Nav1.7, Nav1.8, and Nav1.9, which are key channels involved in pain signaling.[1][2] Understanding the electrophysiological effects of **DSP-2230** on these channels is crucial for its development as a potential therapeutic for neuropathic pain.[3][4][5] This application note provides a detailed protocol for characterizing the inhibitory activity of **DSP-2230** using whole-cell patch-clamp electrophysiology.

Mechanism of Action

DSP-2230 inhibits the sodium currents derived from Nav1.7, Nav1.8, and Nav1.9 with IC50 values of 7.1 μM , 11.4 μM , and 6.7 μM , respectively.[1] The compound exhibits a "tonic block" mechanism, meaning its inhibitory effect is independent of the channel's state (resting, open, or

inactivated) and is not use-dependent.[2] Furthermore, **DSP-2230** induces a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels.[2] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[2]

Data Presentation

Table 1: Quantitative Data Summary for **DSP-2230** Electrophysiology

Parameter	Value	Channel Subtype	Reference
IC50	7.1 μ M	Nav1.7	
	11.4 μ M	Nav1.8	[1]
	6.7 μ M	Nav1.9	[1]
Mechanism	Tonic Block	Nav1.7, Nav1.8, Nav1.9	[2]
Depolarizing shift of activation curve	Nav1.7, Nav1.8	[2]	
Cell Line	CHO or HEK293 cells stably expressing the target Nav channel	Nav1.7, Nav1.8, or Nav1.9	[6][7]
Holding Potential	-120 mV	Nav1.7	[7]
Activation Protocol	From -120 mV holding potential, step to potentials from -60 mV to +50 mV in 10 mV increments for 20 ms	Nav1.7	[7]
Inactivation Protocol	From -120 mV holding potential, pre-pulse to potentials from -120 mV to 0 mV for 500 ms, followed by a test pulse to -10 mV for 50 ms	Nav1.7	
DSP-2230 Concentrations	0.1, 0.3, 1, 3, 10, 30 μ M (example range)	All	N/A

Experimental Protocols

Cell Preparation

- **Cell Culture:** Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channel subtype. Follow standard cell culture protocols for the specific cell line.[7]
- **Cell Dissociation:** On the day of the experiment, dissociate the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity.
- **Plating:** Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere for at least 30 minutes before use.

Solutions and Reagents

- **External Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- **Internal Solution (in mM):** 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~295 mOsm with sucrose.
- **DSP-2230 Stock Solution:** Prepare a 10 mM stock solution of **DSP-2230** in DMSO. Store at -20°C.[8]
- **Working Solutions:** On the day of the experiment, dilute the **DSP-2230** stock solution in the external solution to the desired final concentrations (e.g., 0.1 to 30 μM). Ensure the final DMSO concentration does not exceed 0.3% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording

- **Pipette Preparation:** Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- **Seal Formation:** Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[9][10]
- **Data Acquisition:** Record sodium currents using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage-Clamp Protocols

- Activation Protocol:
 - Hold the cell at -120 mV.
 - Apply a series of depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.^[7]
 - Record the resulting sodium currents.
- Steady-State Inactivation Protocol:
 - Hold the cell at -120 mV.
 - Apply a 500 ms pre-pulse to a range of potentials from -120 mV to 0 mV.
 - Immediately following the pre-pulse, apply a test pulse to -10 mV for 50 ms to elicit sodium currents.^[11]
 - Record the currents during the test pulse.
- Drug Application:
 - Establish a stable baseline recording in the external solution.
 - Perfuse the cell with the external solution containing the desired concentration of **DSP-2230** for at least 3-5 minutes to allow for equilibration.
 - Repeat the activation and inactivation protocols in the presence of the compound.

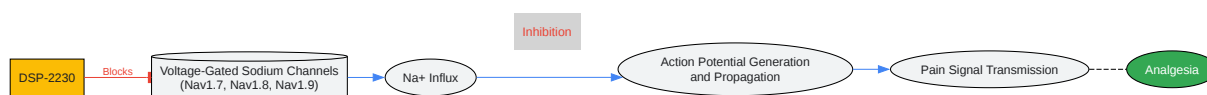
Data Analysis

- Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential to generate the I-V curve for the activation protocol.
- Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage step using the formula $G = I / (V - V_{rev})$, where I is the peak current, V is the test potential,

and V_{rev} is the reversal potential for sodium. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage ($V_{1/2}$).

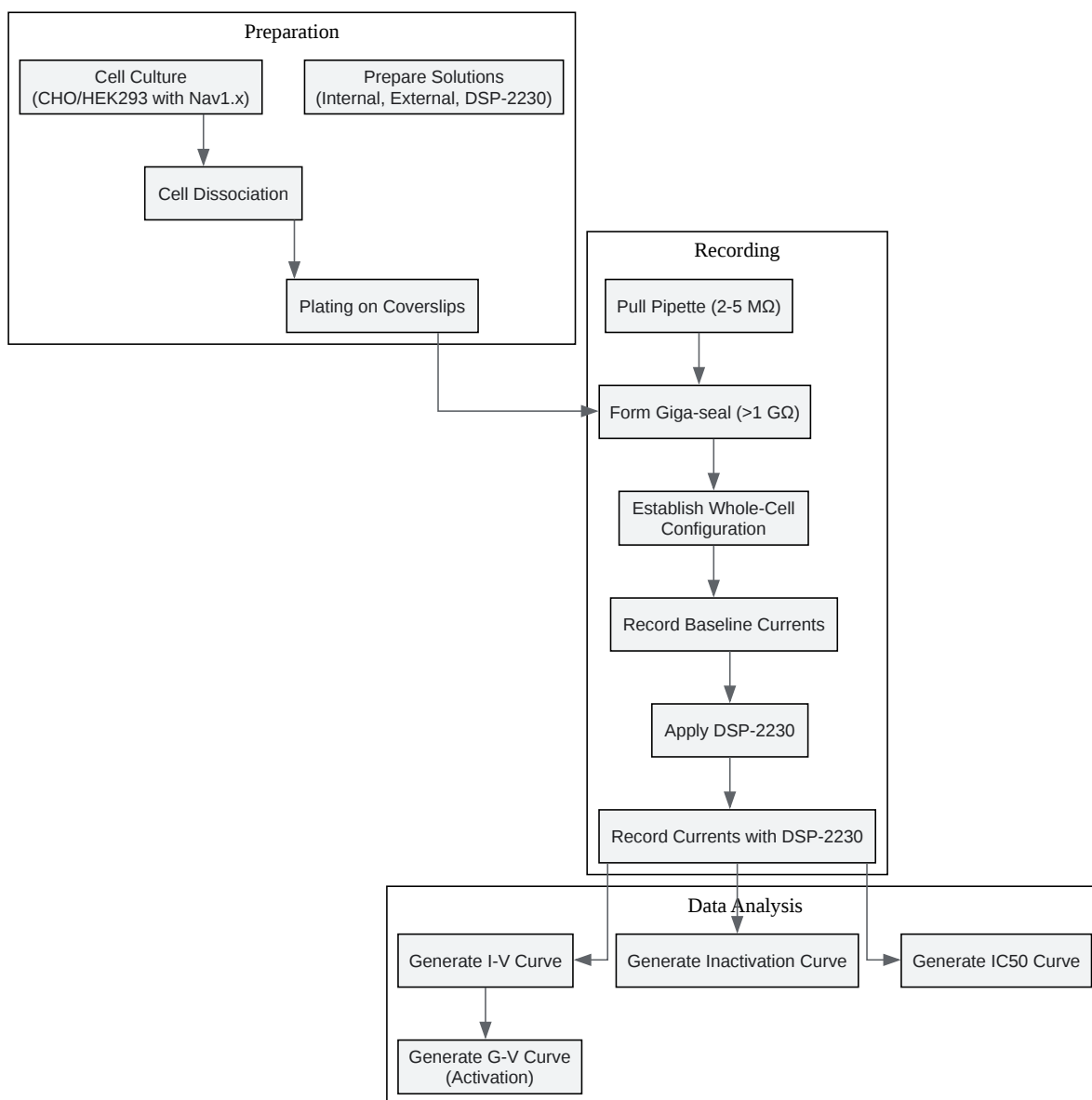
- **Steady-State Inactivation Curve:** Normalize the peak current elicited by the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage ($V_{1/2}$).
- **Concentration-Response Curve:** To determine the IC_{50} , measure the peak current at a specific depolarizing step (e.g., 0 mV) in the absence and presence of different concentrations of **DSP-2230**. Plot the percentage of inhibition as a function of the **DSP-2230** concentration and fit the data with a Hill equation.

Mandatory Visualizations



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Caption: Signaling pathway of **DSP-2230** in pain modulation.



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